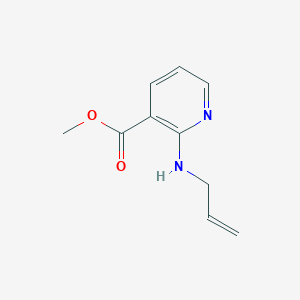
Methyl 2-(allylamino)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(allylamino)nicotinate is a chemical compound that belongs to the class of nicotinates. It is commonly used in scientific research for its potential therapeutic effects.
Aplicaciones Científicas De Investigación
Biomarker for Tuberculosis Detection
Methyl 2-(allylamino)nicotinate (MN) is a representative and typical volatile organic marker of Mycobacterium tuberculosis . The specific detection of MN in human breath facilitates non-invasive, rapid, and accurate epidemic screening of tuberculosis infection .
Ultrafast Trace-Level Detection
An ultrafast and ultrasensitive sensing platform has been developed for the precise and reliable trace-level detection of MN . This platform, based on silicon nanowires (SiNWs) and titanium dioxide (TiO2) nanoparticles-based nanocomposite, can lead to early stage diagnosis of Tuberculosis (TB) .
Skin Absorption Studies
MN has been used in in vitro human skin absorption studies . These studies help understand how substances penetrate the skin, which is crucial for the development of effective topical treatments and transdermal drug delivery systems .
Inflammation Studies
MN has been used in human models to study the anti-inflammatory effect of topical formulations . However, MN skin responses are still poorly understood and widely varied .
Nitric Oxide Release
MN has been studied in relation to nitric oxide release . Nitric oxide plays a crucial role in many physiological and pathological processes, and understanding its release mechanisms can have significant implications in biomedical research .
Sensing Platform Development
A new ultrafast sensing platform based on TiO2/SiNWs for the trace-level detection of MN has been successfully developed . This platform can be utilized to identify Tuberculosis, a major infectious disease, very precisely in the early stage .
Mecanismo De Acción
Target of Action
Methyl 2-(allylamino)nicotinate is a derivative of Methyl nicotinate, which is a methyl ester of Niacin . The primary targets of Methyl nicotinate are thought to be peripheral blood capillaries, particularly those located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . The compound acts as a peripheral vasodilator, enhancing local blood flow at the site of application .
Mode of Action
The action of Methyl nicotinate, and by extension Methyl 2-(allylamino)nicotinate, is thought to involve peripheral vasodilation . This vasodilation is believed to be the result of the compound’s interaction with its targets, leading to an increase in local blood flow. This effect is often utilized in over-the-counter topical preparations indicated for muscle and joint pain .
Biochemical Pathways
The biochemical pathways of Methyl 2-(allylamino)nicotinate are likely similar to those of other nicotinamide-derived compounds. As catabolites of nicotinamide, pyridones are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form .
Pharmacokinetics
For instance, following topical administration, Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . This suggests that the compound may have good skin penetration properties, which would impact its bioavailability.
Result of Action
The primary result of Methyl 2-(allylamino)nicotinate’s action is likely to be an increase in local blood flow due to peripheral vasodilation . This can lead to temporary relief of aches and pains in muscles, tendons, and joints . The compound’s action as a rubefacient (a substance that increases blood circulation and can cause redness when applied to the skin) is thought to be the primary mechanism behind these effects .
Propiedades
IUPAC Name |
methyl 2-(prop-2-enylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-3-6-11-9-8(10(13)14-2)5-4-7-12-9/h3-5,7H,1,6H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNRHBZUGAHBQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(allylamino)nicotinate | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)
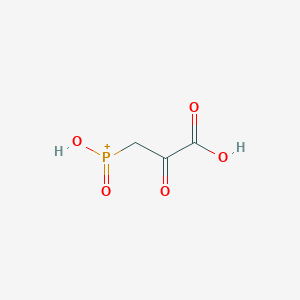

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)
![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)
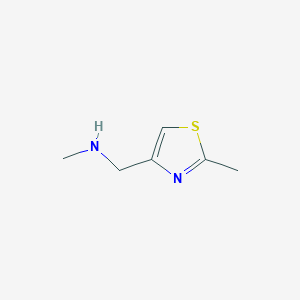

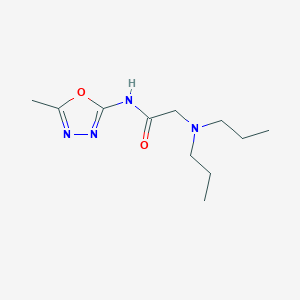
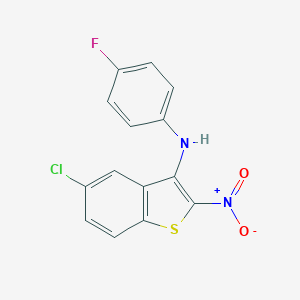
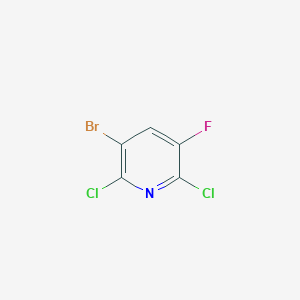
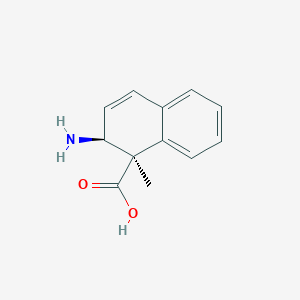

![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)